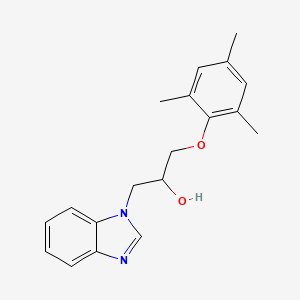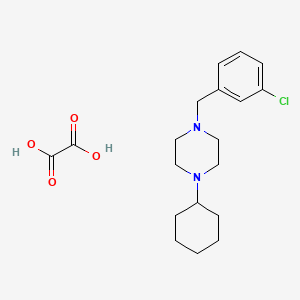![molecular formula C21H26N2O2 B5105855 1-[3-(4-methoxyphenyl)propanoyl]-4-(2-methylphenyl)piperazine](/img/structure/B5105855.png)
1-[3-(4-methoxyphenyl)propanoyl]-4-(2-methylphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(4-methoxyphenyl)propanoyl]-4-(2-methylphenyl)piperazine, also known as MCPP, is a chemical compound that belongs to the piperazine family. It is a psychoactive drug that has been studied for its potential therapeutic applications in various neurological disorders.
Mécanisme D'action
1-[3-(4-methoxyphenyl)propanoyl]-4-(2-methylphenyl)piperazine acts as an agonist for the 5-HT2A receptor, which is a subtype of serotonin receptor. It also has affinity for other serotonin receptors like 5-HT2B and 5-HT2C. This compound enhances the activity of these receptors, leading to increased serotonin release and activation of downstream signaling pathways.
Biochemical and Physiological Effects:
The activation of 5-HT2A receptors by this compound leads to various biochemical and physiological effects like increased dopamine release, inhibition of norepinephrine release, and modulation of glutamate and GABA neurotransmission. These effects contribute to the anxiogenic and hallucinogenic properties of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
1-[3-(4-methoxyphenyl)propanoyl]-4-(2-methylphenyl)piperazine has several advantages for lab experiments like its high potency, selectivity for serotonin receptors, and ability to induce specific physiological and behavioral effects. However, it also has limitations like its potential toxicity and side effects, which can interfere with experimental outcomes.
Orientations Futures
There are several future directions for the study of 1-[3-(4-methoxyphenyl)propanoyl]-4-(2-methylphenyl)piperazine, including the development of more selective and potent agonists for serotonin receptors, the investigation of its potential therapeutic applications in various neurological disorders, and the exploration of its underlying mechanisms of action. Additionally, further research is needed to understand the potential long-term effects and safety profile of this compound.
Méthodes De Synthèse
The synthesis of 1-[3-(4-methoxyphenyl)propanoyl]-4-(2-methylphenyl)piperazine involves the reaction of 1-benzylpiperazine with 4-methoxyphenylacetyl chloride and 2-methylphenylacetyl chloride in the presence of a base catalyst like triethylamine. The resulting product is then purified through recrystallization to obtain pure this compound.
Applications De Recherche Scientifique
1-[3-(4-methoxyphenyl)propanoyl]-4-(2-methylphenyl)piperazine has been studied for its potential therapeutic applications in various neurological disorders like anxiety, depression, and schizophrenia. It has been found to enhance the activity of serotonin receptors in the brain, which plays a crucial role in regulating mood, behavior, and cognition.
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-1-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-17-5-3-4-6-20(17)22-13-15-23(16-14-22)21(24)12-9-18-7-10-19(25-2)11-8-18/h3-8,10-11H,9,12-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKGMZQCZNUZJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)CCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-chloro-4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene](/img/structure/B5105774.png)
![ethyl N-[(4-{3-[benzyl(methyl)amino]-3-oxopropyl}-1-piperidinyl)carbonyl]-beta-alaninate](/img/structure/B5105782.png)
![N,N'-{[(2-quinolinylcarbonyl)imino]di-2,1-ethanediyl}di(2-quinolinecarboxamide)](/img/structure/B5105788.png)

![N~1~-benzyl-N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5105794.png)
![2-[(2-bromobenzyl)thio]-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}acetamide](/img/structure/B5105795.png)



![N,N-dimethyl-4-[1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]aniline](/img/structure/B5105823.png)
![5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5105838.png)


![3-chloro-4-{[1-(2,6-difluorobenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5105847.png)
